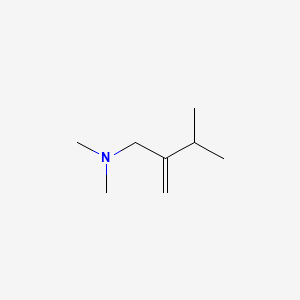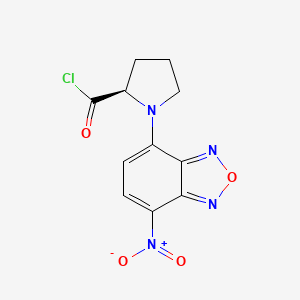![molecular formula C12H26N2Si B574869 Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- CAS No. 163794-91-0](/img/structure/B574869.png)
Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Descripción general
Descripción
Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanenitrile group attached to a dimethylamino bis(1-methylethyl)silyl moiety. It is used in various scientific and industrial applications due to its reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- typically involves the reaction of butanenitrile with a silylating agent such as dimethylaminosilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes where butanenitrile is reacted with dimethylaminosilane in continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with careful monitoring of reaction parameters to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- involves its interaction with molecular targets through its reactive functional groups. The silyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, leading to the formation of stable products.
Comparación Con Compuestos Similares
Similar Compounds
Isobutyronitrile: A branched isomer of butyronitrile with different physical properties.
Propanenitrile: A shorter-chain nitrile with similar chemical behavior but different applications.
Uniqueness
Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is unique due to the presence of the dimethylamino bis(1-methylethyl)silyl group, which imparts distinct reactivity and functional versatility. This makes it valuable in specialized applications where other nitriles may not be suitable.
Propiedades
IUPAC Name |
4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2Si/c1-11(2)15(12(3)4,14(5)6)10-8-7-9-13/h11-12H,7-8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWNPLZNYQLBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCCC#N)(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889041 | |
| Record name | Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163794-91-0 | |
| Record name | 4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163794-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-((dimethylamino)bis(1-methylethyl)silyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163794910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)



![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)




![2-Acetamidothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B574805.png)

